8-(Benzyloxy)octanoic Acid 8-(Benzyloxy)octanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333284
InChI: InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17)
SMILES:
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

8-(Benzyloxy)octanoic Acid

CAS No.:

Cat. No.: VC18333284

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

8-(Benzyloxy)octanoic Acid -

Specification

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name 8-phenylmethoxyoctanoic acid
Standard InChI InChI=1S/C15H22O3/c16-15(17)11-7-2-1-3-8-12-18-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,16,17)
Standard InChI Key TTYCQDVFEBNDFP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCCCCCCC(=O)O

Introduction

Structural and Molecular Characterization

Chemical Identity

8-(Benzyloxy)octanoic acid belongs to the benzyloxyalkanoic acid family, distinguished by its benzyl-protected hydroxyl group and carboxylic acid terminus. Its systematic IUPAC name, 8-phenylmethoxyoctanoic acid, reflects the phenylmethyl ether substitution on the eighth carbon of the octanoic acid chain.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₃
Molecular Weight250.33 g/mol
Canonical SMILESC1=CC=C(C=C1)COCCCCCCCC(=O)O
PubChem CID18795073
InChI KeyTTYCQDVFEBNDFP-UHFFFAOYSA-N

The compound’s structure enables dual functionality: the benzyloxy group provides steric bulk and lipophilicity, while the carboxylic acid allows for further derivatization or salt formation. This balance influences solubility, with predicted logP values (~3.05) suggesting moderate hydrophobicity, akin to caprylic acid (octanoic acid) .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 8-(benzyloxy)octanoic acid typically involves alkylation of octanoic acid precursors with benzyl halides under basic conditions. A representative route includes:

  • Protection of Octanoic Acid: Methyl 8-bromooctanoate is prepared via bromination of methyl octanoate.

  • Benzylation: Reaction with benzyl alcohol or benzyl bromide in the presence of a base (e.g., NaH, K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) yields methyl 8-(benzyloxy)octanoate.

  • Deprotection: Acid- or base-catalyzed hydrolysis (e.g., BBr₃ in DCM) cleaves the methyl ester to furnish the free carboxylic acid .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
BrominationPBr₃, CH₂Cl₂, 0°C → rt, 12 h85
BenzylationBnBr, NaH, DMF, 60°C, 6 h78
Ester HydrolysisBBr₃ (1M in DCM), 0°C → rt, 2 h92

Challenges and Optimization

Key challenges include regioselectivity during benzylation and purification of the final product. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis can enhance reaction efficiency . Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to the compound’s polarity gradient.

Physicochemical Properties and Stability

Solubility and Partitioning

8-(Benzyloxy)octanoic acid exhibits limited aqueous solubility (~789 mg/L at 30°C), comparable to caprylic acid . Its logP of ~3.05 suggests preferential partitioning into lipid membranes or organic phases, making it suitable for lipid-based formulations.

Thermal Stability

While specific melting/boiling points are unreported, analogous benzyl ethers decompose above 200°C. Differential scanning calorimetry (DSC) would likely reveal a glass transition or melt near 16–25°C, consistent with medium-chain aliphatic compounds .

Biological and Industrial Applications

Nematicidal Activity

Though direct evidence is lacking, structurally related benzyloxyalkanols demonstrate significant nematicidal effects. For instance, 8-(benzyloxy)-1-octanol (CAS 31600-54-1) inhibits Meloidogyne incognita at LC₅₀ values <50 ppm, suggesting potential for 8-(benzyloxy)octanoic acid in crop protection .

Pharmaceutical Intermediates

The compound serves as a precursor in histone deacetylase (HDAC) inhibitor synthesis. In a 2020 study, coumarin-hydroxamate hybrids incorporating 8-(benzyloxy)octanoic acid fragments showed submicromolar IC₅₀ values against HDAC6, highlighting its role in anticancer drug discovery .

SectorApplicationMechanism
AgricultureNematicide formulationDisruption of nematode lipids
PharmaceuticalsHDAC inhibitor synthesisChelation of zinc ions
Materials ScienceSurfactant/polymer modificationHydrophobic tail integration

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